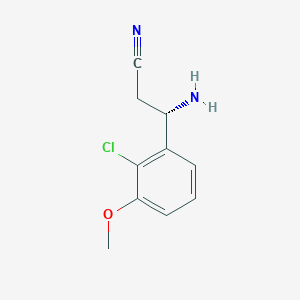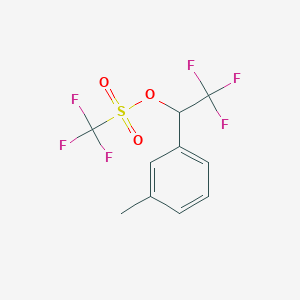
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2,2,2-Trifluoro-1-(m-tolyl)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-Trifluoro-1-(m-tolyl)ethanol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form new covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. Similar compounds include:
2,2,2-Trifluoro-1-(m-tolyl)ethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated sulfonate ester with similar reactivity but different structural features.
2,2,2-Trifluoro-1-(m-tolyl)ethanone: A related compound with a ketone functional group instead of the sulfonate ester
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C10H8F6O3S |
|---|---|
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
[2,2,2-trifluoro-1-(3-methylphenyl)ethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8F6O3S/c1-6-3-2-4-7(5-6)8(9(11,12)13)19-20(17,18)10(14,15)16/h2-5,8H,1H3 |
Clave InChI |
JPZCHELMQRHAFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


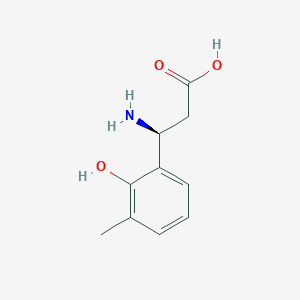

![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
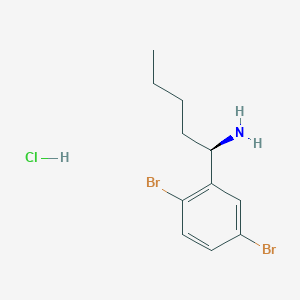
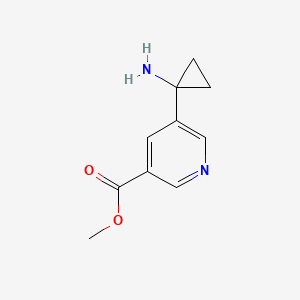

![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
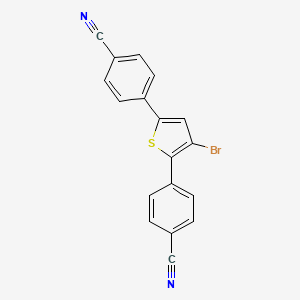
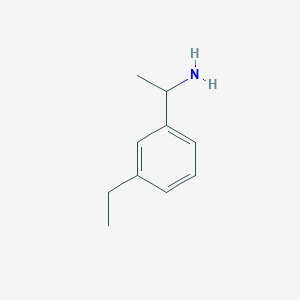



![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
